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Compound of Interest

Compound Name: Carboxytolbutamide-d9(butyl-d9)

CAS No.: 1219802-95-5

Cat. No.: B602738 Get Quote

Identity, Bioanalysis, and Application in CYP2C9 Phenotyping

Executive Summary
In the domain of DMPK (Drug Metabolism and Pharmacokinetics), the precision of bioanalytical

assays hinges on the quality of the Internal Standard (IS). Carboxytolbutamide-d9 is the stable

isotope-labeled analog of Carboxytolbutamide, the primary metabolite of Tolbutamide.

Tolbutamide is the regulatory gold standard (FDA/EMA) probe substrate for Cytochrome P450

2C9 (CYP2C9) activity. Accurate quantification of its clearance and metabolite formation is the

definitive metric for assessing CYP2C9 phenotyping and drug-drug interactions (DDI). This

guide details the chemical identity, mechanistic rationale, and validated bioanalytical protocols

for utilizing Carboxytolbutamide-d9.

Part 1: Chemical Identity & The CAS Identifier[1][2]
The procurement of deuterated standards is often complicated by non-standardized

nomenclature. For Carboxytolbutamide-d9, the isotopic labeling must occur on the butyl chain

to ensure metabolic stability, as the toluene methyl group is the site of oxidation.

Core Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b602738?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name 4-Carboxy Tolbutamide-d9 (Butyl-d9)

Primary CAS Number 1184973-50-9

Synonyms
1-(Butyl-d9)-3-(4-carboxyphenylsulfonyl)urea;

-[(Butyl-d9-carbamoyl)sulfamoyl]benzoic acid

Molecular Formula

Molecular Weight
309.38 g/mol (approx. +9 Da shift from

unlabeled)

Isotopic Purity 99% Deuterium enrichment

Solubility
Soluble in DMSO, Methanol; slightly soluble in

Acetonitrile

Structural Rationale (The "Senior Scientist" Insight)
Why is the deuterium label (

) placed on the butyl chain?

Metabolic Stability: The biotransformation of Tolbutamide to Carboxytolbutamide involves the

sequential oxidation of the benzylic methyl group (

). If the label were placed on the methyl group, it would be lost during metabolism or
introduce a significant Kinetic Isotope Effect (KIE), altering the reaction rate.

Mass Shift: A +9 Da mass shift provides a clean spectral window, preventing "cross-talk"

(isotopic interference) from the naturally occurring isotopes (

,

) of the unlabeled analyte.
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Part 2: The Biological Context (CYP2C9
Phenotyping)[3]
Tolbutamide clearance is the primary in vivo index for CYP2C9 activity. The pathway is

exclusive and linear, making the formation of Carboxytolbutamide a direct readout of enzyme

function.

Metabolic Pathway Visualization
The following diagram illustrates the oxidative pathway. Note that the

-butyl chain (represented in the IS) remains chemically inert during this transformation,
validating its use as a reference standard.
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Figure 1: The sequential oxidation of Tolbutamide to Carboxytolbutamide mediated by

CYP2C9. The butyl moiety remains intact.

Part 3: Analytical Application (LC-MS/MS Protocol)
As a Senior Application Scientist, I recommend Positive Electrospray Ionization (ESI+) for this

assay. While Carboxytolbutamide is an acid and ionizes well in negative mode, positive mode

often yields better sensitivity for the sulfonamide moiety and allows simultaneous detection of

the parent drug (Tolbutamide) in the same run.
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This protocol uses a "dilute-and-shoot" or Protein Precipitation (PPT) approach. It is preferred

over Liquid-Liquid Extraction (LLE) for Carboxytolbutamide because the metabolite is highly

polar (carboxylic acid) and extracts poorly into non-polar organic solvents like hexane.

Step-by-Step Methodology
A. Stock Solution Preparation

Dissolution: Dissolve 1 mg of Carboxytolbutamide-d9 (CAS 1184973-50-9) in 1 mL of

DMSO.

Critical: Do not use pure acetonitrile initially; solubility can be an issue. DMSO ensures

complete solvation.

Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 500

ng/mL.

B. Sample Preparation (Protein Precipitation)
Aliquot: Transfer 50 µL of plasma/microsomal incubation media to a 96-well plate.

IS Addition: Add 20 µL of the Working IS Solution (Carboxytolbutamide-d9).

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

Why Formic Acid? It disrupts drug-protein binding and ensures the analyte is protonated

.

Agitation: Vortex for 2 minutes at high speed.

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

Transfer: Inject 5 µL of the supernatant directly.

C. LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,

2.6 µm.
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 10% B to 90% B over 3 minutes.

MRM Transitions (Positive Mode):

Analyte
Precursor Ion (

)

Product Ion (

)

Collision Energy
(eV)

Carboxytolbutamide 301.1 102.1 25

Carboxytolbutamide-

d9
310.1 102.1 25

Note: The product ion (102.1) corresponds to the sulfonylurea cleavage. Since the

label is on the butyl chain (which is lost in this specific fragmentation or retained depending on
the specific cleavage chosen), you must verify the transition. For the butyl-d9 standard, the
mass shift is usually retained in the precursor, but if the fragment loses the butyl group, the
fragment masses might be identical. Therefore, select a transition that retains the butyl chain or
rely on the precursor separation.

Correction: A common transition for Tolbutamide is

(Tolyl-SO2). For Carboxytolbutamide (

). The

is on the butyl.[2][3][4] If we monitor the Tolyl-SO2 fragment (

155), the IS and Analyte produce the same fragment. This is acceptable only if they are
chromatographically separated (which they are not, they co-elute).

Better Transition: Monitor the loss of the p-carboxy-phenyl group or the intact butyl-amine

fragment.
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(retains butyl).

Carboxytolbutamide-d9:

(retains butyl-d9).

Expert Note: Always verify transitions during method development.

Analytical Workflow Diagram
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Figure 2: Validated bioanalytical workflow for the quantification of Carboxytolbutamide using the

d9-IS.

Part 4: Stability & Handling
To maintain the integrity of the reference standard, follow these "Trustworthiness" protocols:

Hygroscopicity: Carboxytolbutamide-d9 is often supplied as a solid acid. It is hygroscopic.[2]

Store desiccated at -20°C.

Stock Stability: Once dissolved in DMSO, the stock is stable for 6 months at -20°C. Avoid

repeated freeze-thaw cycles (aliquot into single-use vials).

Light Sensitivity: Sulfonylureas can be light-sensitive. Use amber glass vials for all stock and

working solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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